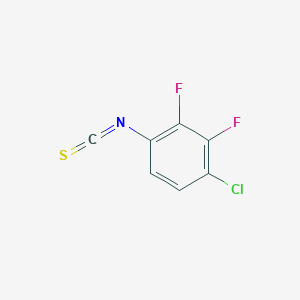
4-Chloro-2,3-difluorophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,3-difluorophenyl Isothiocyanate is an organic compound with the molecular formula C7H2ClF2NCS It is a member of the isothiocyanate family, which are compounds containing the functional group -N=C=S
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,3-difluorophenyl Isothiocyanate can be synthesized through several methods:
Reaction of Isocyanates with Fluorophenols: One method involves reacting isocyanates with 2,3-difluorophenol to form 3,4-difluorophenyl isocyanate, which is then reacted with sulfur to yield this compound.
Multi-step Synthesis from Nitrobenzene: Another method starts from p-nitrobenzene, which undergoes nitration, hydrogenation, fluorination, isocyanate formation, and finally reaction with sulfur to produce the desired isothiocyanate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the above synthetic routes, optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-difluorophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group (-N=C=S) is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Typical reaction conditions involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from reactions with this compound include thiourea derivatives, which are valuable intermediates in organic synthesis and pharmaceuticals.
Scientific Research Applications
4-Chloro-2,3-difluorophenyl Isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and protein labeling.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-difluorophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various chemical and biological applications, where the compound can modify proteins or other biomolecules by forming covalent bonds.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl Isothiocyanate: Another fluorinated isothiocyanate with similar reactivity but different substitution pattern on the aromatic ring.
3,4-Difluorophenyl Isothiocyanate: Similar in structure but lacks the chlorine substituent.
4-Chloro-3-(trifluoromethyl)phenyl Isothiocyanate: Contains a trifluoromethyl group instead of difluoro, leading to different chemical properties.
Uniqueness
4-Chloro-2,3-difluorophenyl Isothiocyanate is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C7H2ClF2NS |
|---|---|
Molecular Weight |
205.61 g/mol |
IUPAC Name |
1-chloro-2,3-difluoro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H |
InChI Key |
NYFRSBXRRABDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


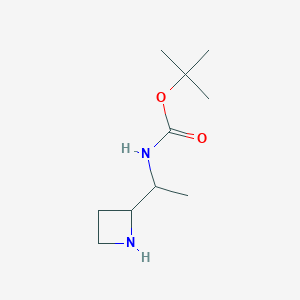
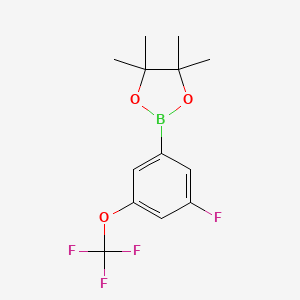
![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)

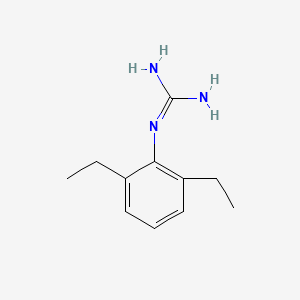


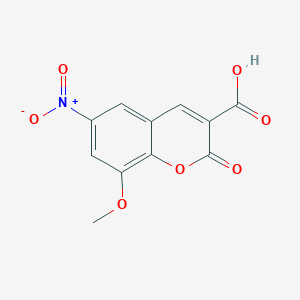

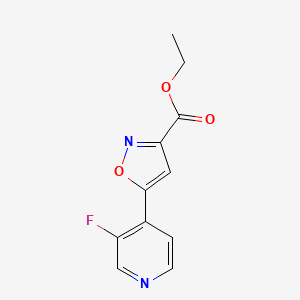
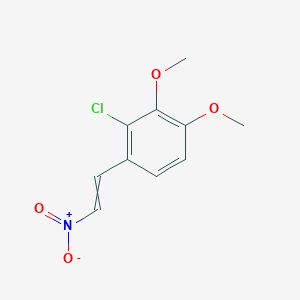
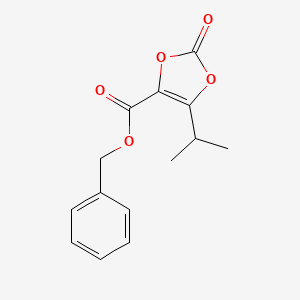

![[5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone](/img/structure/B13691858.png)
